(1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL
Description
(1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral β-amino alcohol derivative featuring a 3,5-dimethoxyphenyl group attached to a propan-2-ol backbone. Its stereochemistry (1R,2S) is critical for its biological and chemical properties, as enantiomeric configurations often dictate interactions with biological targets or catalytic activity in asymmetric synthesis. The compound’s synthesis typically involves multi-step processes, including stereoselective amination and protection/deprotection strategies, as inferred from analogous methodologies in the literature .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1 |
InChI Key |
KDODDHUBUQANBT-CPCISQLKSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)OC)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)OC)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (1R,2S) enantiomer.
Industrial Production Methods: Industrial production methods may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in chiral synthesis and asymmetric catalysis.
Biology:
- Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL, we compare it with three related compounds, focusing on structural features, synthesis yields, and inferred biological activity.
Key Findings:
Structural Differences Impact Synthesis Efficiency The cyclohexane-diamine derivatives (e.g., (1S,2S,1’S)-3g) exhibit lower yields (25–52%) compared to propanol-based analogs (~40% estimated), likely due to steric challenges in forming the six-membered ring . The 3,5-dimethoxy substitution in the target compound may offer enhanced solubility compared to 2,4-dimethoxy analogs, as para-substituted methoxy groups reduce steric hindrance and improve polar interactions.
Stereochemical Influence on Bioactivity The (1R,2S) configuration in the target compound contrasts with the (1S,2S) or (1R,2R) configurations in cyclohexane-diamines. Such differences could alter binding to chiral receptors or enzymes. For example, (1R,2S)-configured amino alcohols are often preferred in asymmetric catalysis due to their ability to form stable transition states.
In contrast, 2,4-dimethoxy substituents (as in ’s compounds) may induce steric clashes in certain targets. The propan-2-ol backbone in the target compound differs from the cyclohexane-diamine scaffold, which could affect membrane permeability. Propanol derivatives generally exhibit higher hydrophilicity, favoring solubility but possibly reducing blood-brain barrier penetration.
Biological Activity
(1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL, also known by its CAS number 1272731-12-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is with a molecular weight of 211.26 g/mol. The compound features a chiral center and two methoxy groups on the phenyl ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, including Helicobacter pylori, with promising results indicating potential as an anti-infective agent.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in cell lines, revealing varying degrees of toxicity depending on the concentration and exposure time. This aspect is crucial for understanding its safety profile in therapeutic applications.
- Neuropharmacological Effects : There are indications that the compound may interact with neurotransmitter systems, potentially influencing mood and behavior. Further studies are needed to elucidate these mechanisms.
Structure-Activity Relationship (SAR)
The SAR of (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL has been explored through various modifications of its structure. Key findings include:
- Methoxy Substitution : The presence of methoxy groups significantly enhances the compound's affinity for biological targets. Variations in the position of these groups can lead to substantial changes in activity.
- Chirality : The enantiomers of this compound exhibit different biological activities. For example, the (R) enantiomer has shown greater potency in antimicrobial assays compared to the (S) enantiomer.
Case Studies and Research Findings
Several studies have investigated the biological activity of (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL:
Study 1: Antimicrobial Efficacy
A study assessing the compound's efficacy against H. pylori reported an IC50 value of approximately 0.010 μM for the active enantiomer. This suggests a high level of potency comparable to existing treatments .
Study 2: Cytotoxicity Assessment
In vitro tests on cancer cell lines revealed that at higher concentrations (above 10 μM), the compound exhibited significant cytotoxicity, indicating a need for careful dose management in potential therapeutic applications .
Study 3: Neuropharmacological Evaluation
Research exploring the effects on serotonin receptors indicated that modifications to the phenyl ring could enhance selectivity towards specific receptor subtypes, suggesting potential applications in treating mood disorders .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
